

7-Nitroisoindolin-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Nitroisoindolin-1-one

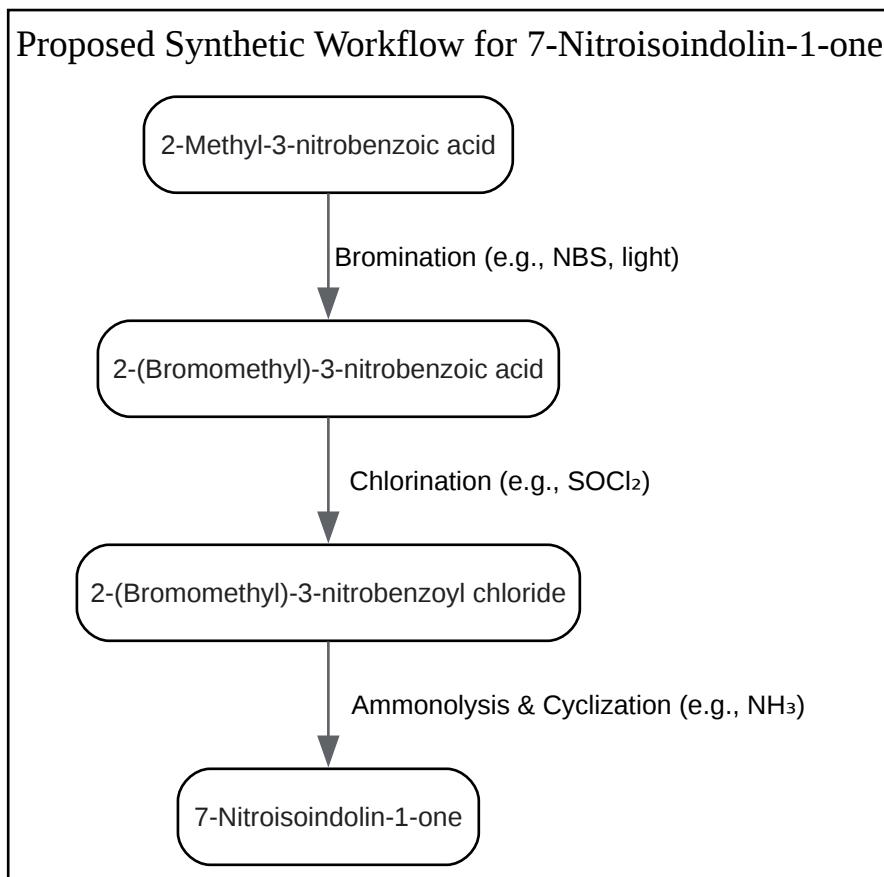
Cat. No.: B062677

[Get Quote](#)

Introduction: **7-Nitroisoindolin-1-one** is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological relevance of **7-nitroisoindolin-1-one**, with a focus on its relationship to the broader class of isoindolinone-based enzyme inhibitors. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents representative protocols and pathways relevant to the isoindolinone core.

Chemical Structure and Properties

7-Nitroisoindolin-1-one is characterized by a fused bicyclic system comprising a benzene ring and a γ -lactam ring, with a nitro group substituted at the 7-position of the isoindolinone core.


Table 1: Chemical and Physical Properties of **7-Nitroisoindolin-1-one**

Property	Value	Source(s)
IUPAC Name	7-Nitro-2,3-dihydroisoindol-1-one	[1]
CAS Number	169044-97-7	[1]
Chemical Formula	C ₈ H ₆ N ₂ O ₃	[1] [2]
Molecular Weight	178.14 g/mol	[2]
SMILES	C1C2=C(C(=CC=C2)---INVALID-LINK--[O-])C(=O)N1	[2]
Melting Point	Data not available in publicly accessible literature.	
Boiling Point	Data not available in publicly accessible literature.	
Solubility	Data not available. The parent compound, isoindolin-1-one, is sparingly soluble in water and moderately soluble in organic solvents like ethanol and acetone. [3]	
Appearance	Likely a crystalline solid.	
Hazard Statements	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)	[2]

Synthesis of 7-Nitroisoindolin-1-one

While a specific, detailed experimental protocol for the synthesis of **7-nitroisoindolin-1-one** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of its isomer, 4-nitroisoindolin-1-one, and general methods for

isoindolinone synthesis. A common strategy involves the cyclization of a suitably substituted benzene derivative. One potential pathway starts from 2-methyl-3-nitrobenzoic acid.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **7-nitroisoindolin-1-one**.

Experimental Protocol: General Procedure for the Synthesis of Nitroisoindolin-1-ones

This protocol is a generalized procedure adapted from the synthesis of related isomers and may require optimization for the synthesis of **7-nitroisoindolin-1-one**.

Step 1: Bromination of the Methyl Group

- Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent such as carbon tetrachloride.

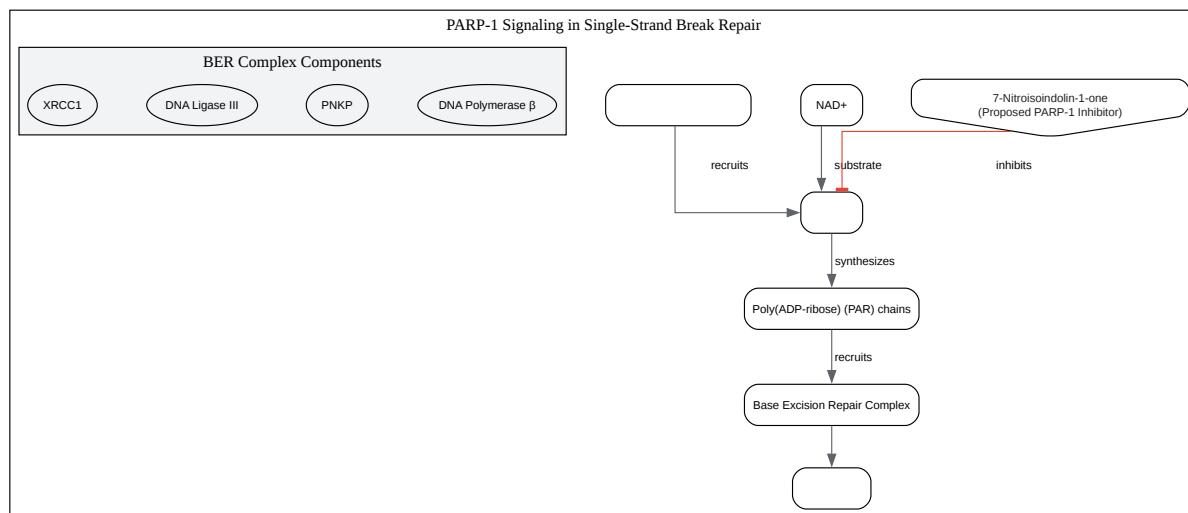
- Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
- Reflux the mixture with irradiation from a light source until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture and filter to remove succinimide.
- Evaporate the solvent under reduced pressure to obtain crude 2-(bromomethyl)-3-nitrobenzoic acid.

Step 2: Formation of the Acid Chloride

- To the crude 2-(bromomethyl)-3-nitrobenzoic acid, add thionyl chloride.
- Reflux the mixture until the evolution of gas ceases.
- Remove the excess thionyl chloride by distillation under reduced pressure to yield crude 2-(bromomethyl)-3-nitrobenzoyl chloride.

Step 3: Ammonolysis and Intramolecular Cyclization

- Dissolve the crude 2-(bromomethyl)-3-nitrobenzoyl chloride in a suitable solvent (e.g., THF).
- Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., methanol).
- Stir the reaction mixture at room temperature for several hours.
- Monitor the reaction by TLC until completion.
- Evaporate the solvent, and purify the residue by recrystallization or column chromatography to yield **7-nitroisoindolin-1-one**.


Biological Activity and Signaling Pathways

Specific biological activity data for **7-nitroisoindolin-1-one** is not currently available in the public domain. However, the isoindolin-1-one scaffold is a well-established core structure for

inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks during replication. These cells are unable to repair this extensive DNA damage, resulting in cell death through a mechanism known as synthetic lethality.

PARP-1 Signaling Pathway in DNA Repair

[Click to download full resolution via product page](#)

Caption: PARP-1 signaling in DNA single-strand break repair.

Experimental Protocols: PARP-1 Inhibition Assay

The following is a representative protocol for a chemiluminescent PARP-1 inhibition assay, which can be used to evaluate the inhibitory potential of compounds like **7-nitroisoindolin-1-one**.

Principle: This assay measures the incorporation of biotinylated NAD⁺ into histone proteins by PARP-1. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP-1 activity.

Materials:

- Recombinant human PARP-1 enzyme
- Histone-coated 96-well plates
- Activated DNA
- Biotinylated NAD⁺
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Wash Buffer (e.g., PBST)
- Streptavidin-HRP conjugate
- Chemiluminescent HRP substrate
- Test compound (**7-nitroisoindolin-1-one**) dissolved in DMSO
- Positive control inhibitor (e.g., Olaparib)

Procedure:

- Plate Preparation: Wash the histone-coated 96-well plate with Wash Buffer. Block the wells with Blocking Buffer for 1-2 hours at room temperature. Wash the plate again.
- Compound Preparation: Prepare serial dilutions of **7-nitroisoindolin-1-one** and the positive control in Assay Buffer. Include a DMSO vehicle control.
- Reaction Setup: Add the test compound dilutions, positive control, or vehicle to the appropriate wells.
- Reaction Initiation: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD⁺ in Assay Buffer. Add the master mix to all wells to start the reaction.
- Incubation: Incubate the plate at room temperature for 1-2 hours.
- Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate diluted in Blocking Buffer and incubate for 1 hour at room temperature.
- Signal Generation: Wash the plate thoroughly. Add the chemiluminescent HRP substrate to each well.
- Data Acquisition: Immediately measure the luminescence using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data

Table 2: Biological Activity of **7-Nitroisoindolin-1-one**

Target	Assay Type	IC ₅₀ / K _I	Source(s)
PARP-1	Not available	Data not available in publicly accessible literature.	
Other Targets	Not available	Data not available in publicly accessible literature.	

Note: While the isoindolin-1-one scaffold is a known PARP-1 inhibitor, specific quantitative data for the 7-nitro isomer is not available in the reviewed scientific literature. Further experimental investigation is required to determine its specific biological activity and potency.

Conclusion

7-Nitroisoindolin-1-one is a compound of interest within the broader class of biologically active isoindolinones. While specific experimental data on its physical properties, synthesis, and biological activity are limited, its structural similarity to known PARP-1 inhibitors suggests that it may also target this enzyme. The provided synthetic strategies and experimental protocols for PARP-1 inhibition assays offer a framework for the future investigation of this and related compounds. Further research is necessary to fully characterize **7-nitroisoindolin-1-one** and to elucidate its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. achmem.com [achmem.com]
- 3. solubilityofthings.com [solubilityofthings.com]

- To cite this document: BenchChem. [7-Nitroisoindolin-1-one: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b062677#7-nitroisoindolin-1-one-chemical-structure-and-properties\]](https://www.benchchem.com/product/b062677#7-nitroisoindolin-1-one-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com